Dimethyl 3,4,5,6-tetramethylphthalate

Description

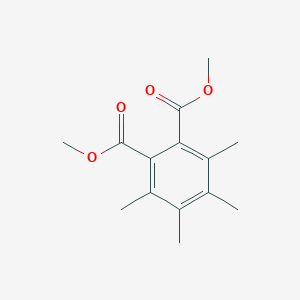

Dimethyl 3,4,5,6-tetramethylphthalate is a phthalate ester derivative characterized by a benzene ring substituted with four methyl groups at the 3, 4, 5, and 6 positions and two methyl ester groups at the 1 and 2 positions. This structural arrangement imparts unique physicochemical properties, including increased steric hindrance and hydrophobicity compared to simpler phthalates like dimethyl phthalate (DMP).

Phthalates are widely used as plasticizers, solvents, and analytical standards. The tetramethyl substitution likely reduces volatility and enhances thermal stability, making it relevant for specialized industrial applications. However, its environmental and toxicological profiles remain understudied compared to regulated phthalates like di(2-ethylhexyl) phthalate (DEHP) .

Properties

CAS No. |

1217-12-5 |

|---|---|

Molecular Formula |

C14H18O4 |

Molecular Weight |

250.29g/mol |

IUPAC Name |

dimethyl 3,4,5,6-tetramethylbenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C14H18O4/c1-7-8(2)10(4)12(14(16)18-6)11(9(7)3)13(15)17-5/h1-6H3 |

InChI Key |

CPDVTZGEHQIGHX-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1C)C(=O)OC)C(=O)OC)C)C |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C(=O)OC)C(=O)OC)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares dimethyl 3,4,5,6-tetramethylphthalate with key phthalates and structurally similar aromatic esters:

*Note: Properties for this compound are inferred from structural analogs.

Key Observations:

- Substituent Effects : The tetramethyl groups in the target compound increase molecular weight and steric bulk compared to DMP, likely reducing solubility in polar solvents like water. This contrasts with DEHP, where long alkyl chains enhance flexibility in polymers but raise environmental persistence concerns .

- Analytical Relevance : Deuterated analogs (e.g., dimethyl phthalate-3,4,5,6-d4) are critical in mass spectrometry for quantifying trace phthalates, suggesting that the tetramethyl variant could serve as a reference material in method development .

- Electronic Properties : Brominated analogs (e.g., 3,4,5,6-tetrabromo compounds) exhibit altered electronic profiles due to halogen substituents, whereas methyl groups in the target compound may enhance electron-donating effects, influencing reactivity in synthesis .

Physicochemical Properties

- Volatility : Increased methylation reduces volatility compared to DMP (boiling point ~284°C). This trend aligns with DEHP, which has a higher boiling point (~385°C) due to longer ester chains .

- Solubility : The hydrophobic nature of tetramethyl groups likely decreases water solubility, similar to DEHP (3 µg/L at 25°C). This contrasts with DMP, which is moderately water-soluble (4,000 mg/L) .

- Thermal Stability : Enhanced steric protection from methyl groups may improve thermal stability, a desirable trait in high-temperature plasticizers.

Environmental and Regulatory Considerations

For example:

- DEHP is classified as a Substance of Very High Concern (SVHC) under EU REACH due to endocrine-disrupting properties .

- DMP is less toxic but regulated in consumer products due to bioaccumulation risks .

The tetramethyl variant’s environmental fate remains uncertain, though its persistence may resemble DEHP due to reduced biodegradability from methyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.